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Compound of Interest

(R)-Ethyl 1-methylpyrrolidine-2-
Compound Name:
carboxylate

Cat. No.: B12436627

Get Quote

Executive Summary

(R)-1-Methyl-2-ethoxycarbonylpyrrolidine, also known as Ethyl (R)-1-methylproline or N-Methyl-

D-proline ethyl ester, is a critical chiral building block in organic synthesis and medicinal
chemistry. With a molecular weight of 157.21 g/mol , this compound serves as a precursor for
chiral diamines, organocatalysts, and peptidomimetics. Its specific stereochemistry ((R)-
configuration) makes it indispensable for accessing the "unnatural” enantiomeric series of
proline-derived auxiliaries, often required to modulate the pharmacokinetics or binding affinity
of drug candidates.

This guide provides a comprehensive technical profile, including precise physicochemical data,
a self-validating synthesis protocol, and analytical characterization methods.

Physicochemical Profile

The following data establishes the baseline specifications for (R)-1-Methyl-2-
ethoxycarbonylpyrrolidine. Researchers should use these values for stoichiometry calculations
and quality control.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b12436627#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12436627?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property

Specification

Notes

IUPAC Name

Ethyl (2R)-1-methylpyrrolidine-

2-carboxylate

Derived from D-Proline

Molecular Formula CsHi1sNO:2

Molecular Weight 157.21 g/mol Monoisotopic Mass: 157.1103
Not widely listed; Enantiomer Search as "N-Methyl-D-Proline

CAS Number

(S) is 26250-84-0

Ethyl Ester”

Physical State

Colorless to pale yellow oil

Hygroscopic

Predicted based on (S)-

Boiling Point ~65-70 °C at 10 mmHg )
enantiomer
Density ~0.98 g/mL at 25 °C
. Soluble in EtOH, MeOH, DCM,  Limited solubility in non-polar
Solubility
CHCIs alkanes
pKa (Conjugate Acid) ~8.5 Tertiary amine basicity

Synthetic Pathway & Stoichiometry

The synthesis of (R)-1-Methyl-2-ethoxycarbonylpyrrolidine requires a two-step protocol starting

from commercially available D-Proline. This route is preferred over direct methylation of proline

followed by esterification to avoid racemization and solubility issues.

Step-by-Step Protocol
Phase 1: Esterification (Formation of D-Proline Ethyl Ester)

o Reagents: D-Proline (MW 115.13), Thionyl Chloride (SOCI2), Absolute Ethanol.

e Mechanism: Acid-catalyzed Fischer esterification.

e Procedure:

o Suspend D-Proline (10.0 g, 86.9 mmol) in absolute ethanol (100 mL) at O °C.
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o Add SOCIz (1.2 eq, 7.6 mL) dropwise. Caution: Exothermic, HCI gas evolution.
o Reflux for 4 hours. The solution will become clear.

o Concentrate in vacuo to yield D-Proline ethyl ester hydrochloride as a white solid.

Phase 2: Reductive Methylation (Eschweiler-Clarke Variation)

» Reagents: D-Proline Ethyl Ester HCI, Formaldehyde (37% aq.), Sodium
Triacetoxyborohydride (STAB) or NaCNBHs.

» Rationale: Reductive amination avoids quaternary ammonium salt formation (over-
methylation) common with methyl iodide.

e Procedure:

o

Dissolve the ester salt (from Phase 1) in DCM (150 mL).

o Add TEA (1.0 eq) to liberate the free amine.

o Add Formaldehyde (3.0 eq) and stir for 30 mins to form the iminium species.
o Add STAB (1.5 eq) portion-wise at 0 °C. Stir at RT overnight.

o Workup: Quench with sat. NaHCOs. Extract with DCM. Dry organic layer over MgSOa4 and
concentrate.

o Purification: Vacuum distillation (Kugelrohr) yields the pure title compound.

Synthesis Workflow Diagram
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Figure 1: Synthetic workflow for the conversion of D-Proline to (R)-1-Methyl-2-
ethoxycarbonylpyrrolidine.
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Analytical Validation (Self-Validating Protocol)

To ensure scientific integrity, the identity and purity of the synthesized compound must be

validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR) Markers

The *H NMR spectrum provides a self-validating "fingerprint." The presence of the N-methyl

singlet and the ethyl ester quartet confirms the structure.
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Mass Spectrometry (ESI-MS)

 lonization Mode: Positive Electrospray (ESI+).
o Expected Parent lon: [M+H]* = 158.12 m/z.
o Fragmentation Pattern:

o Loss of ethoxy group (-OEt): [M - 45]*.

o Loss of ester group (-COOEt): [M - 73]* (Pyrrolidinium ion).

Validation Logic Diagram
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1H NMR Validation

(R)-1-Methyl-2-ethoxycarbonylpyrrolidine
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Figure 2: Analytical decision tree for validating the molecular identity of the target compound.

Applications in Drug Development
The precise molecular weight and stereochemistry of (R)-1-Methyl-2-ethoxycarbonylpyrrolidine
are pivotal in the following areas:

e Chiral Auxiliary Synthesis:

o The ester group can be reduced (using LiAlH4) to form (R)-1-methyl-2-
pyrrolidinemethanol, a precursor for chiral ligands used in asymmetric alkylations and
reductions.

o Reference Context: Similar to the use of (S)-proline derivatives in the synthesis of ACE
inhibitors, the (R)-series allows for the exploration of alternative binding pockets in enzyme
inhibition assays.

e lonic Liquid Design:

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b12436627/docs?utm_src=pdf-body-img#in-depth-technical-guide-r-1-methyl-2-ethoxycarbonylpyrrolidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12436627?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o N-methylproline esters are quaternized to create chiral ionic liquids. The exact MW is
crucial here for calculating the atom economy and density of the resulting solvent systems

[1].

¢ Peptidomimetics:

o Incorporation into peptide backbones induces specific 3-turn conformations. The N-methyl
group eliminates the hydrogen bond donor capability of the amide nitrogen, altering the
peptide's solubility and metabolic stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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